molecular formula C7H10OS B13837024 3,5-dimethyl-2H-thiophene-3-carbaldehyde

3,5-dimethyl-2H-thiophene-3-carbaldehyde

Cat. No.: B13837024
M. Wt: 142.22 g/mol
InChI Key: GACXFMOHGWTWFN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2H-thiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with two methyl groups and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve elevated temperatures and the use of phosphorus pentasulfide as a catalyst .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2H-thiophene-3-carbaldehyde largely depends on its interaction with biological targets. It can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues in proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-2H-thiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

3,5-dimethyl-2H-thiophene-3-carbaldehyde

InChI

InChI=1S/C7H10OS/c1-6-3-7(2,4-8)5-9-6/h3-4H,5H2,1-2H3

InChI Key

GACXFMOHGWTWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CS1)(C)C=O

Origin of Product

United States

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